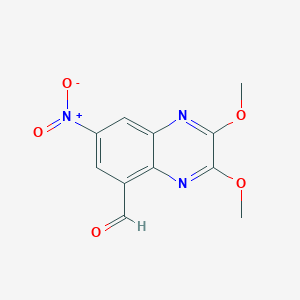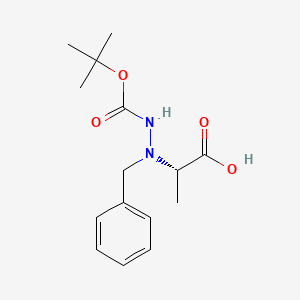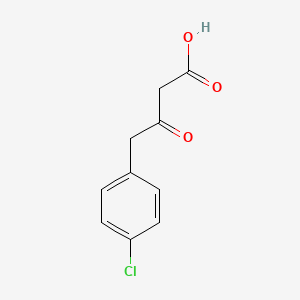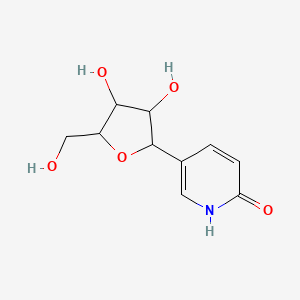![molecular formula C24H21O5P B3112309 Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate CAS No. 188945-33-7](/img/structure/B3112309.png)
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate
Vue d'ensemble
Description
Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate is a chemical compound. It contains an ethyl acetate group attached to a phosphorus atom, which is in turn attached to two naphthalene groups through oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a central phosphorus atom, with two naphthalene rings attached via oxygen atoms, and an ethyl acetate group also attached to the phosphorus .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the naphthalene rings in this compound might confer aromaticity, while the phosphorus atom might confer reactivity with certain other chemicals .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis techniques for complex organic compounds have been developed, demonstrating the preparation of various naphthalene derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and its antitumor activity highlights the methodological advancements in synthesizing naphthalene derivatives with potential therapeutic applications (Ju Liu et al., 2018).
- Structural analyses, such as crystal structure determinations, offer insights into the molecular configurations that underlie the chemical reactivity and potential applications of these compounds. This foundational knowledge is crucial for the development of new materials and drugs.
Catalytic Activity
- Palladium complexes involving naphthalene derivatives have been utilized as catalysts in chemical reactions, indicating the role of such compounds in facilitating organic transformations. This includes methoxycarbonylation reactions and the synthesis of complex molecules, suggesting applications in industrial chemistry and pharmaceutical manufacturing (A. J. Rucklidge et al., 2006).
Biological Evaluation
- Certain naphthalene derivatives have been evaluated for their biological activities, including antimicrobial and antitumor effects. This research path underscores the potential pharmaceutical applications of these compounds in developing new therapeutic agents (M. El-Gaby, 2003).
Electrochemical Applications
- Naphthalene derivatives have been explored as materials for electrochromic devices and lithium-ion batteries, highlighting their potential in energy storage and smart materials. These applications demonstrate the versatility of naphthalene derivatives in both the energy sector and materials science (Caixia Xu et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-dinaphthalen-2-yloxyphosphorylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21O5P/c1-2-27-24(25)17-30(26,28-22-13-11-18-7-3-5-9-20(18)15-22)29-23-14-12-19-8-4-6-10-21(19)16-23/h3-16H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRXRQRWUGARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC1=CC2=CC=CC=C2C=C1)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)](/img/structure/B3112258.png)






![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)

![N-[(2-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112339.png)
